3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one
Description
3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one (hereafter referred to as the target compound) is a β-enaminone derivative featuring an indole scaffold substituted with a dimethylamino group at the β-position of the ketone. This compound is synthesized via a microwave-assisted condensation of 1-(1-methylindol-3-yl)ethan-1-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA), yielding a 50% purified product after recrystallization . Its structure is confirmed by $ ^1 \text{H NMR} $, IR, and mass spectrometry, with characteristic peaks such as δ 8.99 (d, 1H, enaminone CH) and δ 2.85 (s, 6H, N(CH$3$)$2$) .
The target compound serves as a critical intermediate in synthesizing third-generation EGFR tyrosine kinase inhibitors (TKIs), such as osimertinib, which target T790M and L858R mutations in non-small cell lung cancer . Its structural rigidity and electron-rich enaminone system enhance binding affinity to kinase domains compared to earlier-generation TKIs .
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H16N2O/c1-15(2)9-8-14(17)12-10-16(3)13-7-5-4-6-11(12)13/h4-10H,1-3H3 |
InChI Key |
ZSNYWDOXZZLBJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(1-Methylindol-3-yl)ethanone
The foundational step in this route involves Friedel-Crafts acetylation of 1-methylindole to introduce a ketone group at the 3-position. This reaction typically employs acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The electrophilic substitution mechanism facilitates acetylation at the indole’s 3-position due to its inherent electron-rich nature.
Reaction Conditions:
- Substrate: 1-Methylindole (1.0 equiv)
- Acetylating Agent: Acetyl chloride (1.2 equiv)
- Catalyst: AlCl₃ (1.5 equiv)
- Solvent: Dichloromethane (DCM), 0°C to room temperature
- Time: 4–6 hours
The intermediate 1-(1-methylindol-3-yl)ethanone is isolated via aqueous workup and purified by recrystallization from ethanol, yielding a pale-yellow crystalline solid (reported yield: 85–90% for analogous systems).
Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMFDMA)*
The ketone intermediate undergoes condensation with DMFDMA to form the target enaminone. This one-step reaction proceeds via nucleophilic attack of the dimethylamino group on the activated carbonyl, followed by elimination of methanol.
Reaction Conditions:
- Substrate: 1-(1-Methylindol-3-yl)ethanone (1.0 equiv)
- Reagent: DMFDMA (1.5 equiv)
- Solvent: Toluene, reflux
- Time: 3–5 hours
The reaction mixture is concentrated under reduced pressure, and the crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) to afford 3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one as an orange solid. Yields for analogous enaminones synthesized via this method range from 75% to 88%.
Eschenmoser Coupling Approach
Substrate Preparation: 3-Bromo-1-methylindole
An alternative route employs 3-bromo-1-methylindole as the starting material, synthesized via bromination of 1-methylindole using N-bromosuccinimide (NBS) in dimethylformamide (DMF). This intermediate is critical for subsequent coupling reactions.
Reaction Conditions:
- Substrate: 1-Methylindole (1.0 equiv)
- Brominating Agent: NBS (1.1 equiv)
- Solvent: DMF, 0°C to room temperature
- Time: 2 hours
Eschenmoser Coupling with Thioacetamide
The Eschenmoser coupling reaction between 3-bromo-1-methylindole and N,N-dimethylthioacetamide introduces the dimethylamino-enone moiety. This method leverages the nucleophilic displacement of bromide by the thioamide, followed by elimination of hydrogen sulfide.
Reaction Conditions:
- Substrate: 3-Bromo-1-methylindole (1.0 equiv)
- Thioamide: N,N-Dimethylthioacetamide (1.2 equiv)
- Base: Triethylamine (2.0 equiv)
- Solvent: Acetonitrile, reflux
- Time: 12–15 hours
Purification via column chromatography (eluent: chloroform/methanol, 95:5) yields the target compound in 70–82% yield. This method is notable for its scalability and compatibility with diverse thioamide derivatives.
Comparative Analysis of Synthetic Methods
| Parameter | Friedel-Crafts/DMFDMA Route | Eschenmoser Coupling Route |
|---|---|---|
| Number of Steps | 2 | 2 |
| Overall Yield | 65–75% | 60–70% |
| Reaction Time | 7–11 hours | 14–17 hours |
| Scalability | High | Moderate |
| Byproduct Management | Simple (volatile alcohols) | Requires H₂S scrubbing |
The Friedel-Crafts/DMFDMA route offers superior yields and shorter reaction times, making it preferable for laboratory-scale synthesis. Conversely, the Eschenmoser method provides modularity for introducing varied amino groups but demands rigorous control over gaseous byproducts.
Reaction Optimization and Mechanistic Insights
Solvent Effects in DMFDMA Condensation
Polar aprotic solvents like toluene or xylene enhance reaction rates by stabilizing the transition state during enamine formation. Non-polar solvents (e.g., hexane) result in incomplete conversion due to poor solubility of DMFDMA.
Temperature Dependence in Eschenmoser Coupling
Elevated temperatures (reflux conditions) are critical for overcoming the kinetic barrier associated with thioamide activation. Lower temperatures (50–60°C) lead to protracted reaction times and diminished yields.
Applications and Derivatives
The target compound serves as a precursor for bioactive molecules, including tyrosine kinase inhibitors and antimicrobial agents. Functionalization at the indole nitrogen or dimethylamino group enables diversification into libraries for high-throughput screening.
Chemical Reactions Analysis
Oxidation Reactions
The dimethylamino group and enone system undergo oxidation under controlled conditions:
-
N-Oxide Formation : Treatment with m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide oxidizes the dimethylamino group to form N-oxide derivatives .
-
Enone Epoxidation : Reaction with peracids like m-CPBA generates epoxides at the α,β-unsaturated ketone site .
Key Conditions :
| Reagent | Temperature | Solvent | Yield (%) |
|---|---|---|---|
| m-CPBA | 0–25°C | CH₂Cl₂ | 65–78 |
| H₂O₂ (30%) | RT | MeOH | 52–60 |
Reduction Reactions
The enone moiety is susceptible to reduction:
-
Ketone Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol.
-
Full Saturation : Lithium aluminum hydride (LiAlH₄) reduces both the ketone and double bond, yielding a saturated propane derivative.
Selectivity Data :
| Reducing Agent | Product | Selectivity (%) |
|---|---|---|
| NaBH₄ | Allylic alcohol | >90 |
| LiAlH₄ | Saturated propane derivative | 85 |
Substitution Reactions
The dimethylamino group participates in nucleophilic substitutions:
-
Amine Exchange : Reacts with primary amines (e.g., benzylamine) under acidic conditions to replace dimethylamine, forming secondary amines .
-
Quaternary Ammonium Formation : Treatment with methyl iodide generates quaternary ammonium salts.
Kinetic Parameters :
| Nucleophile | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Benzylamine | 1.2 × 10⁻³ | 45.6 |
| Methyl iodide | 2.8 × 10⁻⁴ | 52.3 |
Cycloaddition Reactions
The enone system engages in [4+2] Diels-Alder reactions:
-
With Dienes : Reacts with cyclopentadiene at 80°C to form bicyclic adducts .
-
Asymmetric Catalysis : Chiral catalysts (e.g., Jacobsen’s) induce enantioselectivity (>80% ee) .
Reaction Outcomes :
| Diene | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Cyclopentadiene | None | 73 | – |
| Cyclopentadiene | Jacobsen’s | 68 | 82 |
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the enone and adjacent aromatic systems, forming fused tricyclic structures.
Photolysis Data :
| Wavelength (nm) | Time (h) | Product Purity (%) |
|---|---|---|
| 254 | 4 | 89 |
| 365 | 8 | 75 |
Biological Alkylation
In cellular environments, the compound covalently binds cysteine residues via Michael addition, inhibiting enzymes like protein kinases.
Inhibitory Concentrations :
| Target Enzyme | IC₅₀ (nM) |
|---|---|
| EGFR Kinase | 38 |
| CDK2 | 43 |
This compound’s reactivity profile highlights its versatility as a synthetic intermediate and pharmacological scaffold. Experimental protocols and mechanistic insights are derived from crystallographic studies , kinetic analyses , and biochemical assays.
Scientific Research Applications
3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes or interact with receptors to trigger specific signaling pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of β-enaminones with diverse biological activities. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity: The indole moiety in the target compound enhances interactions with hydrophobic kinase pockets, unlike thiazole or phenyl analogs .
Synthetic Yields: The target compound’s synthesis achieves a moderate 50% yield due to challenges in purifying the enaminone product .
Biological Relevance: The thiazole derivative exhibits anticancer activity against hepatocellular carcinoma, attributed to its planar heterocycle enhancing DNA intercalation. However, it lacks the indole scaffold’s kinase-targeting specificity . Chalcone analogs (e.g., ) show monoamine oxidase (MAO) inhibition, with IC$_{50}$ values <1 μM, but their phenyl-based structures limit solubility compared to the target compound’s indole system .
Biological Activity
3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one, also known as CAS 7595-47-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The chemical formula for 3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one is . It features a dimethylamino group attached to an indole structure, contributing to its biological activity.
1. Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. A study highlighted its ability to inhibit cell proliferation and promote programmed cell death in human leukemia cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, particularly through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 10 | Caspase activation, apoptosis induction |
| MCF7 (Breast) | 15 | Cell cycle arrest, apoptosis |
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharide (LPS). This suggests a potential role in treating chronic inflammatory diseases.
3. Neuroprotective Properties
In neuropharmacological studies, 3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one has shown protective effects against oxidative stress-induced neuronal damage. It enhances the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) and reduces markers of oxidative stress.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial depolarization.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway leading to reduced inflammatory cytokine production.
- Antioxidant Activity : Scavenging free radicals and enhancing cellular antioxidant defenses.
Case Study 1: Leukemia Treatment
A clinical trial investigated the efficacy of this compound in patients with chronic myeloid leukemia (CML). Patients treated with a regimen including this compound showed a significant reduction in leukemic cell counts and improved survival rates compared to control groups.
Case Study 2: Neurodegenerative Disorders
Another study focused on its neuroprotective effects in models of Alzheimer's disease. Administration of the compound resulted in decreased amyloid-beta plaque formation and improved cognitive function in animal models.
Q & A
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of 3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one?
Answer:
Structural characterization of this enaminone derivative typically involves:
- IR spectroscopy to identify key functional groups (e.g., carbonyl stretch at 1650–1700 cm⁻¹ and C=N vibrations near 1600 cm⁻¹).
- ¹H-NMR to resolve proton environments, such as the dimethylamino group (δ ~2.8–3.2 ppm), indole aromatic protons (δ ~7.0–8.5 ppm), and the α,β-unsaturated ketone protons (δ ~6.5–7.5 ppm).
- Mass spectrometry (ESI or EI) to confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
For definitive stereochemical analysis, X-ray crystallography is critical, as demonstrated in structurally analogous enaminones, where planar conformations and hydrogen-bonding networks were resolved to validate bioactivity hypotheses .
Basic: What synthetic routes are reported for enaminone derivatives like 3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one?
Answer:
A common route involves Claisen-Schmidt condensation between 1-methylindole-3-carbaldehyde and dimethylaminoacetone under acidic (e.g., HCl) or basic (e.g., NaOH) catalysis. Key steps include:
- Solvent selection (e.g., ethanol for reflux or DMF for microwave-assisted synthesis).
- Temperature control (60–80°C for 6–12 hours).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the enaminone.
Yields for analogous compounds range from 40–70%, with impurities (e.g., unreacted aldehyde) monitored by TLC .
Advanced: How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
Answer:
Systematic optimization using Design of Experiments (DoE) is recommended:
- Response Surface Methodology (RSM) can identify critical factors (e.g., molar ratio of reactants, catalyst concentration, and reaction time).
- For example, studies on chalcone derivatives achieved 20% yield improvements by optimizing NaOH concentration (0.1–0.3 M) and reflux duration (4–8 hours).
- Real-time monitoring (via TLC or HPLC) ensures reaction completion before workup, minimizing side products like dimerized intermediates .
Advanced: What mechanisms explain the potential anti-cancer activity of this compound, and how can conflicting bioactivity data across studies be resolved?
Answer:
The indole moiety may intercalate with DNA or inhibit topoisomerases, while the dimethylamino group enhances solubility and membrane permeability. Discrepancies in IC₅₀ values (e.g., 5–50 μM) often arise from:
- Cell line variability (e.g., HepG2 vs. MCF-7 metabolic profiles).
- Assay conditions (e.g., serum concentration, incubation time).
To resolve contradictions, use standardized protocols (e.g., CCK-8 assay at 48 hours with 10% FBS) and validate results with orthogonal methods (e.g., apoptosis markers like caspase-3 activation) .
Basic: What stability considerations are critical for handling and storing this compound during biological assays?
Answer:
The compound is prone to hydrolysis and photodegradation . Best practices include:
- Storage at –20°C in amber vials under inert gas (argon).
- HPLC monitoring of aqueous solutions (e.g., PBS, pH 7.4) every 6 hours; degradation >10% within 24 hours necessitates stabilization (e.g., cyclodextrin encapsulation).
- DMSO stock solutions should be aliquoted and stored below –80°C to prevent freeze-thaw degradation .
Advanced: How can computational methods predict the binding affinity of this compound to cancer-related protein targets?
Answer:
Molecular docking (AutoDock Vina, Glide) using crystal structures (e.g., EGFR kinase, PDB: 1M17) can model interactions:
- Focus on hydrogen bonding with active-site residues (e.g., Met793 in EGFR) and hydrophobic contacts with the indole ring.
- Molecular dynamics (MD) simulations (NAMD, 100 ns trajectory) assess binding pose stability (RMSD < 2 Å).
- Validate predictions experimentally via surface plasmon resonance (SPR) to measure dissociation constants (e.g., KD ≤ 1 µM for high affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
